molecular formula C35H47NO10S B601618 Atracurium Impurity 6 CAS No. 1100676-16-1

Atracurium Impurity 6

Katalognummer: B601618
CAS-Nummer: 1100676-16-1
Molekulargewicht: 673.8 g/mol
InChI-Schlüssel: GLQFHZRZRIPBIQ-XKEQREPXSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atracurium Impurity 6 is a byproduct or degradation product associated with Atracurium Besylate, a non-depolarizing neuromuscular-blocking drug. Atracurium Besylate is used to induce skeletal muscle relaxation during surgery after general anesthesia has been administered. Impurities like this compound are important to identify and study to ensure the safety and efficacy of the pharmaceutical product.

Vorbereitungsmethoden

The preparation of Atracurium Impurity 6 involves synthetic routes that typically include the use of isoquinoline derivatives and various reaction conditions. One method involves the separation and purification of cisatracurium besilate reaction solutions using silica gel column chromatography . The reaction conditions often include the use of solvents like toluene and reagents such as ethyl propenoate and methyl alcohol . Industrial production methods focus on maintaining high purity and low impurity levels to ensure the quality of the final pharmaceutical product.

Analyse Chemischer Reaktionen

Atracurium Impurity 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetylcholinesterase inhibitors like neostigmine, edrophonium, and pyridostigmine . The major products formed from these reactions are typically other isoquinoline derivatives and related compounds. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to facilitate the desired chemical transformations.

Wissenschaftliche Forschungsanwendungen

Impurity Profiling in Pharmaceutical Research

Atracurium besylate is known for its complex stereochemistry, featuring multiple isomers that can affect its pharmacological properties. Atracurium Impurity 6 plays a critical role in impurity profiling, which is essential for ensuring the safety and efficacy of injectable formulations.

  • Stereoisomer Analysis : Atracurium besylate consists of various stereoisomers, with the cis-cis isomer being the most active. Impurity profiling helps quantify the proportions of these isomers, which is vital for maintaining consistent therapeutic effects and minimizing adverse reactions. Studies indicate that typical formulations contain approximately 55-60% cis-cis isomer, 34.5-38.5% cis-trans isomer, and 5-6.5% trans-trans isomer .
  • Degradation Studies : The stability of atracurium besylate is influenced by environmental factors such as temperature and pH. Impurity profiling assists in identifying degradation products, such as laudanosine, which can form during storage or improper handling. This information is crucial for developing storage guidelines and extending shelf life .

Quality Control in Drug Manufacturing

Quality control processes in pharmaceutical manufacturing often utilize this compound to ensure that products meet stringent regulatory standards.

  • Analytical Techniques : High-performance liquid chromatography (HPLC) is commonly employed to analyze atracurium formulations for impurities. The presence of this compound can indicate potential quality issues during the production process .
  • Purity Standards : Regulatory bodies require that injectable drugs maintain high purity levels. The identification and quantification of impurities like this compound help manufacturers comply with these standards, ensuring patient safety .

Therapeutic Research

While primarily recognized for its role in quality control and impurity profiling, this compound may have implications for therapeutic research.

  • Potential Pharmacological Effects : As a component of atracurium besylate formulations, understanding the effects of impurities like this compound could lead to insights into their pharmacodynamics and pharmacokinetics. Further research may reveal whether these impurities have any significant biological activity or influence on the overall therapeutic profile .

Wirkmechanismus

The mechanism of action of Atracurium Impurity 6 is related to its parent compound, Atracurium Besylate. Atracurium Besylate works by antagonizing the neurotransmitter action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate . This antagonism is inhibited, and the neuromuscular block is reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine . The molecular targets and pathways involved include the cholinergic receptors and the motor end-plate, which are critical for neuromuscular transmission.

Vergleich Mit ähnlichen Verbindungen

Atracurium Impurity 6 can be compared with other similar compounds, such as other impurities of Atracurium Besylate. Some of these similar compounds include:

  • Atracurium Besylate - Impurity A
  • Atracurium Besylate - Impurity B
  • Atracurium Besylate - Impurity C
  • Atracurium Besylate - Impurity D
  • Atracurium Besylate - Impurity E

Each of these impurities has unique chemical structures and properties, but they all share a common origin from the degradation or synthesis of Atracurium Besylate. This compound is unique in its specific chemical structure and the particular reactions it undergoes, which distinguishes it from other impurities.

Biologische Aktivität

Atracurium impurity 6, a degradation product of the neuromuscular blocker atracurium, has garnered attention due to its potential biological activities and implications in pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is chemically characterized as C35_{35}H47_{47}NO10_{10}S, with a molecular weight that influences its pharmacokinetic properties. Understanding its structure is crucial for assessing its biological activity and interactions within biological systems.

Biological Activity

The biological activity of this compound can be analyzed through various aspects:

1. Neuromuscular Blocking Effects:
Atracurium itself is a non-depolarizing neuromuscular blocker used in anesthesia. Its impurities, including impurity 6, may exhibit varying degrees of neuromuscular blocking activity. Research indicates that the primary active form of atracurium is the cis-cis isomer, while other impurities may have reduced or negligible effects on neuromuscular transmission .

2. Metabolism and Toxicity:
Atracurium undergoes rapid metabolism through the process known as Hoffmann elimination, producing laudanosine, which has been implicated in neurotoxicity at high concentrations. The presence of impurities like impurity 6 may influence the overall toxicity profile of atracurium formulations .

3. Case Studies:
A notable case study involved the analysis of atracurium and its impurities in a forensic context. In this study, high levels of laudanosine were detected alongside atracurium, raising concerns about the safety and toxicity of contaminated formulations .

Research Findings

Recent studies have focused on the profiling of atracurium impurities using advanced analytical techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry). These studies have highlighted the following findings:

  • Impurity Composition: Atracurium formulations typically contain several impurities, with impurity 6 being one among them. The relative concentration of each impurity can significantly affect the pharmacological outcomes .
  • Degradation Pathways: The degradation pathways of atracurium lead to various byproducts, including laudanosine and other monoquaternary compounds. Understanding these pathways is essential for evaluating the safety and efficacy of atracurium-based therapies .

Data Tables

The following table summarizes key findings related to the biological activity and toxicity profiles of this compound:

Parameter Atracurium This compound Laudanosine
Chemical Structure C35_{35}H47_{47}N2_{2}O5_{5}SC35_{35}H47_{47}NO10_{10}SC19_{19}H22_{22}N2_{2}O3_{3}
Neuromuscular Blocking YesPotentially lowerNo
Toxicity Profile ModerateUnknownHigh
Metabolic Byproduct YesYesYes

Eigenschaften

CAS-Nummer

1100676-16-1

Molekularformel

C35H47NO10S

Molekulargewicht

673.8 g/mol

IUPAC-Name

benzenesulfonate;5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C29H42NO7.C6H6O3S/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3;7-10(8,9)6-4-2-1-3-5-6/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3;1-5H,(H,7,8,9)/q+1;/p-1/t24-,30-;/m1./s1

InChI-Schlüssel

GLQFHZRZRIPBIQ-XKEQREPXSA-M

Isomerische SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-]

Kanonische SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO.C1=CC=C(C=C1)S(=O)(=O)[O-]

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

cis-Quaternary Alcohol;  Atracurium Impurity D2;  (R)-Laudanosine N-3-((5-Hydroxypentyl)oxy)-3-oxopropyl Benzenesulfonate;  (1R,2R)-1-(3,4-Dimethoxybenzyl)-2-(3-((5-hydroxypentyl)oxy)-3-oxopropyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium Benze

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.